molecular formula C15H16N4S B6626452 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile

6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile

Cat. No.: B6626452
M. Wt: 284.4 g/mol
InChI Key: JXJSQFKUQHKXCH-UHFFFAOYSA-N
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Description

6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is a complex organic compound featuring a pyridazine ring substituted with a carbonitrile group and a sulfanyl group linked to a benzyl(methyl)aminoethyl chain

Properties

IUPAC Name

6-[2-[benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-19(12-13-5-3-2-4-6-13)9-10-20-15-8-7-14(11-16)17-18-15/h2-8H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJSQFKUQHKXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC1=NN=C(C=C1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Carbonitrile Group: The carbonitrile group is often introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halogenated pyridazine derivative.

    Formation of the Benzyl(methyl)aminoethyl Chain: This step involves the alkylation of a secondary amine (benzylmethylamine) with an appropriate alkyl halide, followed by attachment to the sulfanyl group on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyridazine ring and the benzyl(methyl)amino group suggests possible activity against various biological targets, including enzymes and receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism of action of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The benzyl(methyl)amino group may facilitate binding to specific sites on proteins, while the pyridazine ring could enhance stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(Dimethylamino)ethylsulfanyl]pyridazine-3-carbonitrile: Similar structure but with a dimethylamino group instead of a benzyl(methyl)amino group.

    6-[2-(Benzylamino)ethylsulfanyl]pyridazine-3-carbonitrile: Similar structure but with a benzylamino group instead of a benzyl(methyl)amino group.

    6-[2-(Methylamino)ethylsulfanyl]pyridazine-3-carbonitrile: Similar structure but with a methylamino group instead of a benzyl(methyl)amino group.

Uniqueness

6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is unique due to the presence of the benzyl(methyl)amino group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

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